n-(3-Chlorophenyl)-4-methylbenzenesulfonamide
Description
The exact mass of the compound n-(3-Chlorophenyl)-4-methylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality n-(3-Chlorophenyl)-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(3-Chlorophenyl)-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-5-7-13(8-6-10)18(16,17)15-12-4-2-3-11(14)9-12/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWNOFCZFSEIDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295814 | |
| Record name | n-(3-chlorophenyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19377-04-9 | |
| Record name | NSC105628 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(3-chlorophenyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Benzenesulfonamide Saga: From a Red Dye to a Pillar of Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide delves into the remarkable journey of benzenesulfonamide derivatives, tracing their origins from a serendipitous discovery in the German dye industry to their current status as a foundational scaffold in a vast array of life-saving medicines. We will explore the core scientific principles, key experimental methodologies, and the intellectual leaps that unlocked the therapeutic potential of this versatile chemical class.
The Genesis: A Breakthrough in Chemotherapy
The story of sulfonamides begins not in a pharmacy, but in the industrial laboratories of IG Farben in Germany. In the early 1930s, a team led by Gerhard Domagk was systematically screening synthetic dyes for antibacterial properties. Their goal was to find a "magic bullet" that could kill bacteria without harming the host—a concept championed by Paul Ehrlich decades earlier.
In 1932, their search yielded a brilliant red dye, prontosil rubrum. Domagk demonstrated that prontosil could cure streptococcal infections in mice, a monumental achievement that would later earn him the 1939 Nobel Prize in Physiology or Medicine. Interestingly, prontosil was inactive in vitro. This crucial observation hinted that the dye itself was not the active agent.
The puzzle was solved in 1935 by a team at the Pasteur Institute in Paris. Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti demonstrated that prontosil was a prodrug, metabolized in the body to release its active component: p-aminobenzenesulfonamide, or sulfanilamide . This relatively simple, colorless molecule was the true antibacterial agent. The discovery was transformative; it unleashed a torrent of research into sulfanilamide and its derivatives, marking the dawn of the antibiotic era.
Mechanism of Action: Competitive Inhibition of Folate Synthesis
The efficacy of sulfonamides lies in their elegant and specific mechanism of action. They act as competitive inhibitors of dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.
Folic acid is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. While mammals obtain folic acid from their diet, most bacteria must synthesize it de novo. This metabolic difference provides a selective window for therapeutic intervention.
The native substrate for DHPS is para-aminobenzoic acid (PABA). Sulfonamides, due to their striking structural similarity to PABA, can bind to the active site of the DHPS enzyme. This binding is competitive and reversible. By occupying the active site, the sulfonamide drug prevents PABA from binding, thereby halting the production of dihydropteroic acid, a precursor to folic acid. Deprived of this essential vitamin, the bacteria can no longer replicate, leading to a bacteriostatic effect.
Caption: Figure 1: Sulfonamide Mechanism of Action.
Structure-Activity Relationship (SAR): Optimizing the Scaffold
The discovery of sulfanilamide triggered an explosion in medicinal chemistry. Researchers quickly established the core principles of its structure-activity relationship (SAR). The benzenesulfonamide scaffold has two key positions for modification: the N¹ (sulfonamide) nitrogen and the N⁴ (aniline) nitrogen.
-
N⁴ Position: The free amino group at the N⁴ position is essential for activity. Any modification that prevents its regeneration in vivo (like in the prodrug prontosil) results in a loss of antibacterial action.
-
N¹ Position: Substitution at the N¹ position proved to be the most fruitful avenue for optimization. Introducing various heterocyclic rings at this position dramatically altered the physicochemical properties of the molecules, leading to improved potency, broader spectrum of activity, better pharmacokinetic profiles (absorption, distribution, metabolism, excretion), and reduced toxicity.
These modifications led to the development of thousands of "sulfa drugs," including sulfathiazole, sulfadiazine, and sulfamethoxazole, each with distinct advantages.
Quantitative SAR Data
The impact of N¹-substitution on antibacterial potency is clearly illustrated by comparing the Minimum Inhibitory Concentrations (MIC) of different derivatives against Escherichia coli.
| Compound | N¹-Substituent (R) | MIC vs. E. coli (µg/mL) |
| Sulfanilamide | -H | ~100 |
| Sulfathiazole | Thiazolyl | ~10 |
| Sulfadiazine | Pyrimidinyl | ~5-10 |
| Sulfamethoxazole | Methylisoxazolyl | ~1-5 |
| Note: MIC values are approximate and can vary based on the specific strain and testing conditions. |
This table demonstrates how the addition of heterocyclic rings at the N¹ position can increase antibacterial potency by an order of magnitude or more. These changes enhance the binding affinity to the DHPS enzyme and improve pharmacokinetic properties.
Experimental Protocols: Synthesis and Evaluation
A core aspect of drug development is the ability to synthesize and test new chemical entities. The following protocols provide a framework for the creation and biological evaluation of a foundational benzenesulfonamide.
Protocol: Multi-step Synthesis of Sulfanilamide
This protocol outlines the synthesis of sulfanilamide from acetanilide, a common undergraduate laboratory procedure that mirrors the industrial process. The N⁴-amino group is first protected by acetylation to prevent side reactions during the subsequent chlorosulfonation and amination steps.
Methodology:
-
Protection (Acetylation): Acetanilide is used as the starting material, where the N⁴ amine is already protected as an acetamide.
-
Chlorosulfonation: Acetanilide is reacted with excess chlorosulfonic acid (ClSO₃H) at a controlled temperature. This introduces the -SO₂Cl group onto the benzene ring, primarily at the para position.
-
Causality: The acetamido group is an ortho, para-director. The bulky nature of this group favors substitution at the less sterically hindered para position.
-
-
Amination: The resulting p-acetamidobenzenesulfonyl chloride is carefully reacted with aqueous ammonia (NH₄OH). The ammonia displaces the chloride to form the sulfonamide group (-SO₂NH₂).
-
Deprotection (Hydrolysis): The acetamide protecting group is removed by acid-catalyzed hydrolysis (e.g., with HCl) to regenerate the free N⁴-amino group, yielding the final product, sulfanilamide.
-
Purification: The crude product is purified by recrystallization from hot water to yield pure sulfanilamide crystals.
Caption: Figure 2: Workflow for Sulfanilamide Synthesis.
Protocol: Kirby-Bauer Antimicrobial Susceptibility Test
This method is a standardized, qualitative assay to determine the susceptibility of a bacterial isolate to a particular antimicrobial agent.
Methodology:
-
Prepare Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli) is prepared to match the turbidity of a 0.5 McFarland standard. This ensures a uniform bacterial lawn.
-
Inoculate Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate in three different directions to ensure complete coverage.
-
Apply Antibiotic Disks: Paper disks impregnated with a known concentration of the sulfonamide drug (and appropriate controls) are placed onto the surface of the agar.
-
Incubation: The plate is incubated under standard conditions (e.g., 35-37°C for 18-24 hours).
-
Measure Zone of Inhibition: If the bacteria are susceptible to the drug, a clear circular area will form around the disk where bacterial growth has been inhibited. The diameter of this "zone of inhibition" is measured in millimeters.
-
Self-Validation: The zone diameter is compared to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to interpret the result as "Susceptible," "Intermediate," or "Resistant."
-
Caption: Figure 3: Kirby-Bauer Test Workflow.
Beyond Antibacterials: The Scaffold's Versatility
The true genius of the benzenesulfonamide scaffold lies in its adaptability. The same chemical principles used to fight bacteria were soon applied to targets within the human body, leading to the development of several major drug classes.
-
Diuretics (Carbonic Anhydrase Inhibitors): In the 1940s, it was observed that sulfanilamide caused metabolic acidosis and increased urine output. This side effect was traced to the inhibition of the enzyme carbonic anhydrase . By modifying the benzenesulfonamide structure, researchers developed potent carbonic anhydrase inhibitors like acetazolamide , which became the first modern diuretics used to treat glaucoma and edema. Further modifications led to the thiazide diuretics (e.g., hydrochlorothiazide), which remain frontline treatments for hypertension.
-
Antidiabetic Drugs (Sulfonylureas): During clinical studies of new sulfa drugs for typhoid fever, researchers noticed a potent side effect: hypoglycemia. This observation led to the development of the sulfonylurea class of drugs. By replacing the N¹-amino group with a substituted urea moiety, compounds like tolbutamide and glipizide were created. These drugs stimulate insulin secretion from pancreatic beta-cells and are cornerstones in the management of type 2 diabetes.
-
Other Applications: The benzenesulfonamide scaffold has proven remarkably durable. It is a key component in anticonvulsants (e.g., zonisamide), anti-inflammatory COX-2 inhibitors (e.g., celecoxib), and even antiviral drugs, such as the HIV protease inhibitor amprenavir .
Conclusion
The history of benzenesulfonamide derivatives is a testament to the power of observation, chemical intuition, and systematic research. From a simple red dye emerged the first class of effective chemotherapeutic agents, saving countless lives and laying the groundwork for the antibiotic revolution. The subsequent evolution of this scaffold into diuretics, antidiabetic agents, and a host of other therapeutics demonstrates its profound impact on medicine. For the modern drug development professional, the benzenesulfonamide saga remains a masterclass in how a single chemical framework can be rationally modified to address a multitude of biological targets, a principle that continues to drive pharmaceutical innovation today.
References
-
Title: The Nobel Prize in Physiology or Medicine 1939 Source: NobelPrize.org URL: [Link]
-
Title: History of the discovery of sulfa drugs Source: National Library of Medicine (PubMed Central) URL: [Link]
-
Title: The Story of the Sulfa Drugs Source: American Chemical Society URL: [Link]
-
Title: Dihydropteroate synthase: a multifaceted therapeutic target Source: National Library of Medicine (PubMed Central) URL: [Link]
-
Title: The medicinal chemistry of the sulfonamides Source: ScienceDirect URL: [Link]
-
Title: Kirby-Bauer Disk Diffusion Susceptibility Test Protocol Source: American Society for Microbiology URL: [Link]
-
Title: Diuretics: From Bench to Bedside Source: National Library of Medicine (PubMed Central) URL: [Link]
-
Title: Sulfonylureas: an old class of drugs with a new life Source: National Library of Medicine (PubMed Central) URL: [Link]
-
Title: The Many Roles of the Sulfonamide Group in Modern Drug Discovery Source: Royal Society of Chemistry URL: [Link]
Methodological & Application
synthesis protocol for n-(3-Chlorophenyl)-4-methylbenzenesulfonamide
Application Note: Optimized Synthesis of N-(3-Chlorophenyl)-4-methylbenzenesulfonamide
Executive Summary
This technical guide details the synthesis protocol for N-(3-Chlorophenyl)-4-methylbenzenesulfonamide , a common pharmacophore scaffold used in drug discovery for antimicrobial and anticancer applications. The protocol utilizes a nucleophilic substitution reaction between 3-chloroaniline and p-toluenesulfonyl chloride (TsCl).
Unlike generic textbook procedures, this guide addresses the specific electronic deactivation caused by the 3-chloro substituent, optimizing the base and solvent system to ensure quantitative conversion and high purity without the need for complex chromatography.
Strategic Analysis & Retosynthesis
Chemical Rationale
The synthesis relies on the formation of a sulfonamide bond via the attack of a primary aromatic amine on a sulfonyl chloride.
-
Nucleophile: 3-Chloroaniline. The chlorine atom at the meta position exerts an inductive withdrawing effect (-I), slightly reducing the nucleophilicity of the amine compared to aniline.
-
Electrophile: p-Toluenesulfonyl chloride (Tosyl Chloride). A hard electrophile susceptible to hydrolysis if moisture is present.
-
Base: Pyridine. Acts as both the solvent and the proton scavenger (HCl acceptor). It also acts as a nucleophilic catalyst, potentially forming a highly reactive N-sulfonylpyridinium intermediate.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of sulfonamide formation.
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |
| 3-Chloroaniline | 127.57 | 1.0 | Limiting Reagent | Toxic, Irritant |
| p-Toluenesulfonyl chloride | 190.65 | 1.1 - 1.2 | Electrophile | Corrosive, Moisture Sensitive |
| Pyridine | 79.10 | Solvent | Solvent/Base | Flammable, Toxic, Stench |
| Ethyl Acetate | 88.11 | N/A | Extraction Solvent | Flammable |
| 1M HCl | 36.46 | N/A | Wash Buffer | Corrosive |
Equipment
-
50 mL Round-bottom flask (RBF) with magnetic stir bar.
-
Ice-water bath (0 °C).
-
Rotary evaporator.
-
Vacuum filtration setup (Buchner funnel).
Detailed Experimental Protocol
Step 1: Reaction Setup (0 – 15 mins)
-
Preparation: Oven-dry a 50 mL round-bottom flask and a magnetic stir bar. Purge with Nitrogen or Argon (optional but recommended to prevent TsCl hydrolysis).
-
Solvation: Add 3-chloroaniline (1.0 equiv, e.g., 5.0 mmol, 638 mg) to the flask.
-
Solvent Addition: Add Pyridine (5.0 mL) . Stir until the amine is fully dissolved.
-
Note: Pyridine is used in excess to act as the solvent. If scaling up (>10g), consider using DCM as the primary solvent with 2-3 equivalents of pyridine to reduce waste.
-
-
Cooling: Place the flask in an ice-water bath and cool to 0 °C for 10 minutes.
-
Why? The reaction is exothermic. Controlling the temperature prevents the formation of bis-sulfonamides (reaction of the product with a second equivalent of TsCl).
-
Step 2: Addition & Reaction (15 mins – 4 hours)
-
Addition: Add p-toluenesulfonyl chloride (1.2 equiv, e.g., 6.0 mmol, 1.14 g) portion-wise over 5 minutes.
-
Tip: If TsCl is old/lumpy, recrystallize it from chloroform/petroleum ether before use to remove p-toluenesulfonic acid impurities.
-
-
Equilibration: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C).
-
Monitoring: Stir for 3–4 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).
-
Endpoint: Disappearance of the 3-chloroaniline spot (usually lower Rf than product, stains distinctively with iodine or UV).
-
Step 3: Workup & Isolation
-
Quench: Slowly add 10 mL of cold water to the reaction mixture. Stir vigorously for 5 minutes.
-
Observation: An oily precipitate or solid may form.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 20 mL) .
-
Acid Wash (CRITICAL): Wash the combined organic layers with 1M HCl (2 x 20 mL) .
-
Mechanism: HCl converts the excess pyridine and any unreacted 3-chloroaniline into their water-soluble hydrochloride salts, removing them from the organic phase.
-
-
Neutralization: Wash the organic layer with Saturated NaHCO3 (1 x 20 mL) to remove any residual acid.
-
Drying: Wash with Brine (1 x 20 mL) , dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Step 4: Purification
-
Crude State: The product usually yields an off-white solid.
-
Recrystallization: If high purity (>99%) is required, recrystallize from Ethanol/Water (9:1) .
-
Dissolve solid in minimum boiling ethanol.
-
Add hot water dropwise until slight turbidity appears.
-
Cool slowly to RT, then to 4 °C.
-
Filter the crystals.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Quality Control & Characterization
Expected Analytical Data
-
Physical State: White to off-white crystalline solid.
-
Melting Point: ~94–96 °C (Literature value varies slightly by solvent).
-
1H NMR (400 MHz, DMSO-d6):
- 10.5 (s, 1H, -NH-): Broad singlet, disappears on D2O shake.
- 7.65 (d, 2H, Tosyl-Ar): Ortho to sulfonyl group.
- 7.35 (d, 2H, Tosyl-Ar): Meta to sulfonyl group.
- 7.0 - 7.2 (m, 4H, 3-Cl-Phenyl): Multiplet characteristic of meta-substitution.
- 2.35 (s, 3H, -CH3): Distinct singlet for the tosyl methyl group.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of TsCl | Ensure glassware is dry; use fresh TsCl bottle. |
| Oily Product | Residual Solvent/Pyridine | Perform additional 1M HCl washes; dry under high vacuum. |
| Impurity Spots on TLC | Bis-sulfonylation | Maintain strict 0°C during addition; add TsCl slowly. |
| Starting Material Remains | Low Nucleophilicity | Heat reaction to 50°C (3-Cl deactivates the ring). |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic substitution at sulfur).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Schotten-Baumann and Pyridine protocols).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 70678, p-Toluenesulfonyl chloride. (Physical properties and reactivity data).
-
Sigma-Aldrich. (2023). Safety Data Sheet: 3-Chloroaniline. (Safety and handling protocols).
detailed experimental procedure for tosylation of 3-chloroaniline
Application Note: Optimized Protocol for the -Tosylation of 3-Chloroaniline
Executive Summary
This application note details the standard operating procedure (SOP) for synthesizing
While sulfonylation is a staple transformation in medicinal chemistry, the presence of the electron-withdrawing chlorine atom at the meta position of the aniline reduces the nucleophilicity of the amine nitrogen. This protocol addresses this kinetic hurdle by utilizing pyridine as both a solvent and a nucleophilic catalyst, ensuring complete conversion while minimizing bis-tosylation side products.
Reaction Mechanism & Strategic Analysis
Chemical Strategy
The reaction follows a nucleophilic acyl substitution-type mechanism at the sulfonyl sulfur atom.
-
Substrate: 3-Chloroaniline (CAS: 108-42-9). The 3-Cl substituent exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the conjugate acid (approx. 3.5) compared to unsubstituted aniline (4.6). This makes the neutral amine less nucleophilic.
-
Reagent:
-Toluenesulfonyl chloride (TsCl). Highly electrophilic but prone to hydrolysis if wet solvents are used. -
Catalyst/Base: Pyridine. It serves three roles:
-
Solvent: Solubilizes both reagents.
-
Base: Neutralizes the HCl generated, driving the equilibrium forward.
-
Nucleophilic Catalyst: Pyridine attacks TsCl to form a highly reactive
-sulfonylpyridinium intermediate, which is more susceptible to attack by the hindered/deactivated aniline than TsCl itself.
-
Reaction Scheme Visualization
The following diagram illustrates the catalytic cycle and the role of pyridine.
Figure 1: Mechanism of Pyridine-catalyzed Sulfonylation. The formation of the N-Tosylpyridinium salt activates the sulfonyl group.
Materials and Safety Profile
Safety Warning: 3-Chloroaniline is toxic by inhalation, skin contact, and ingestion. It is a known methemoglobinemia inducer. All operations must be performed in a functioning fume hood.
| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Role | Hazard |
| 3-Chloroaniline | 108-42-9 | 127.57 | 1.0 | Substrate | Toxic, Irritant |
| 98-59-9 | 190.65 | 1.1 - 1.2 | Electrophile | Corrosive, Moisture Sensitive | |
| Pyridine | 110-86-1 | 79.10 | Solvent | Solvent/Base | Flammable, Stench, Reprotoxic |
| HCl (1M) | 7647-01-0 | 36.46 | Excess | Workup | Corrosive |
| Ethyl Acetate | 141-78-6 | 88.11 | N/A | Extraction | Flammable |
Experimental Protocol
Method A: Pyridine-Mediated Synthesis (Recommended)
This method is preferred for anilines with electron-withdrawing groups due to the catalytic effect of pyridine.
Step 1: Reaction Setup
-
Oven-dry a 100 mL Round Bottom Flask (RBF) and a magnetic stir bar.
-
Add 3-Chloroaniline (1.28 g, 10.0 mmol, 1.0 equiv).
-
Add anhydrous Pyridine (10 mL, approx. 10 vol).
-
Note: Pyridine must be dry. If unsure, store over KOH pellets or molecular sieves (4Å) overnight.
-
-
Cool the mixture to 0°C using an ice-water bath.
-
Reasoning: The reaction is exothermic. Controlling the initial temperature prevents the formation of bis-sulfonamides (
-ditosylates).
-
Step 2: Addition of Reagent
-
Add
-Toluenesulfonyl chloride (TsCl) (2.10 g, 11.0 mmol, 1.1 equiv) portion-wise over 5 minutes.-
Tip: If TsCl is old/yellow, recrystallize it from chloroform/petroleum ether before use to remove
-toluenesulfonic acid impurities.
-
-
Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20–25°C).
-
Stir for 4–12 hours.
-
Monitoring: Check TLC (30% EtOAc in Hexanes). The aniline spot (lower
, stains red/brown with iodine) should disappear.
-
Step 3: Quench and Workup
-
Quench: Pour the reaction mixture slowly into a beaker containing 50 mL of ice-cold water .
-
Observation: An oily precipitate or solid usually forms immediately.
-
-
Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL) .
-
Acid Wash (Critical): Wash the combined organic layers with 1M HCl (2 x 30 mL) .
-
Mechanism: This converts the excess pyridine solvent into water-soluble pyridinium hydrochloride, removing it from the organic layer.
-
Check: The organic layer should lose the characteristic smell of pyridine.
-
-
Neutralization: Wash the organic layer with Saturated
(1 x 30 mL) followed by Brine (1 x 30 mL). -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).
Step 4: Purification
-
Recrystallization: The crude solid is often pinkish/off-white.
-
Dissolve in minimum hot Ethanol .
-
Add hot Water dropwise until slight turbidity persists.
-
Cool slowly to room temperature, then to 4°C.
-
Filter the crystals and dry in a vacuum oven at 50°C.
-
Expected Results
-
Yield: 85–95%
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 118–120°C (Lit. value for similar sulfonamides).
Workflow Visualization
The following flowchart outlines the critical decision points and process flow for the synthesis.
Figure 2: Operational Workflow for the Tosylation of 3-Chloroaniline.
Troubleshooting & Critical Process Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of TsCl | Ensure Pyridine is dry; increase TsCl equivalents to 1.3. |
| Product is Oil | Impurities/Solvent | Triturate the oil with Hexanes/Ether to induce crystallization. |
| Pyridine Smell | Incomplete Acid Wash | Repeat 1M HCl wash. Check pH of aqueous layer (must be < 2). |
| Bis-Tosylation | Temperature too high | Ensure addition is done at 0°C; add TsCl slower. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Marvel, C. S., & Hiers, G. S. (1925). Organic Syntheses, Coll. Vol. 1, p. 58. (General procedure for sulfonyl chlorides).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7818, 3-Chloroaniline.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanism of nucleophilic substitution at sulfur).
Application Note: Structural Validation of N-(3-Chlorophenyl)-4-methylbenzenesulfonamide via FT-IR Spectroscopy
Introduction and Scope
Sulfonamides represent a cornerstone pharmacophore in medicinal chemistry, widely utilized for their antibacterial, anti-inflammatory, and carbonic anhydrase inhibitory properties. The specific derivative N-(3-Chlorophenyl)-4-methylbenzenesulfonamide combines a tosyl (4-methylbenzenesulfonyl) group with a meta-chlorinated aniline moiety.
This Application Note provides a definitive guide for the structural verification of this compound using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike simple fingerprint matching, this protocol focuses on the causality of vibrational modes , enabling researchers to distinguish between successful synthesis, hydrolysis byproducts, and isomeric impurities.
Key Functional Groups Targeted
-
Sulfonamide Bridge (
): The critical linker. -
Aromatic Systems: Distinction between para-substituted (tosyl) and meta-substituted (3-chlorophenyl) rings.
-
Halogenation: Identification of the C-Cl bond.
Experimental Protocol: Signal Acquisition
To ensure high-fidelity spectral data, the choice of sampling technique is critical. Sulfonamides exhibit strong intermolecular hydrogen bonding in the solid state, which significantly affects the N-H stretching frequency.
Sampling Methodology
| Parameter | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet) |
| Use Case | Routine QC, High Throughput | Structural Elucidation, Publication Quality |
| Sample Prep | None (Direct solid contact) | 1-2 mg sample / 100 mg KBr (ground) |
| Resolution | 4 | 2 |
| Advantages | Speed, no moisture artifact | No peak truncation, clearer overtone regions |
| Critical Note | Ensure high contact pressure to resolve the sharp N-H band. | Keep KBr dry; moisture masks the 3200-3400 region. |
Workflow Diagram
Figure 1: Optimized workflow for FT-IR acquisition of crystalline sulfonamides. Note the divergence based on analytical requirements.
Detailed Spectral Interpretation
The spectrum of N-(3-Chlorophenyl)-4-methylbenzenesulfonamide is complex due to overlapping aromatic signals. However, the sulfonyl and amine regions provide diagnostic "anchors."
The High-Frequency Region ( )
-
N-H Stretching (
):-
Observation: A distinct, relatively sharp band appears in this region.
-
Causality: This corresponds to the stretching vibration of the secondary amine in the sulfonamide linkage.
-
Shift Warning: In dilute solution, this appears near
. In the solid state (ATR/KBr), hydrogen bonding ( ) shifts this to lower frequencies ( ).
-
-
Aromatic C-H Stretching (
): Weak, multiple bands representing the C-H bonds on both the tosyl and chlorophenyl rings. -
Aliphatic C-H Stretching (
):-
Observation: Weak bands just below
. -
Source: The methyl group (
) on the tosyl moiety. This confirms the presence of the p-toluenesulfonyl group rather than a simple benzenesulfonyl group.
-
The Fingerprint Region ( )
This is the critical zone for confirming the sulfonamide identity.
-
Sulfonyl (
) Stretching:-
Asymmetric Stretch (
): A very strong band at . This is often the most intense peak in the spectrum. -
Symmetric Stretch (
): A sharp, strong band at . -
Validation: Both bands must be present. If only one appears, or if they are significantly shifted, the sulfonamide formation is incomplete.
-
-
S-N Stretching:
-
Typically found at
. This confirms the link between the sulfur and the nitrogen of the aniline derivative.
-
-
C-Cl Stretching:
-
The Carbon-Chlorine bond typically manifests in the lower frequency region, often
(aromatic in-plane) or . -
Note: This can be obscured by aromatic ring bending modes.
-
Aromatic Substitution Patterns (The "Fingerprint within the Fingerprint")
To confirm the specific isomers (4-methyl and 3-chloro), analyze the out-of-plane (OOP) C-H bending regions:
-
Para-substitution (Tosyl group): Look for a strong band near
(2 adjacent free H atoms). -
Meta-substitution (3-Chlorophenyl group): Look for bands near
(3 adjacent free H) and .
Summary of Diagnostic Bands
| Functional Group | Mode of Vibration | Frequency ( | Intensity | Diagnostic Value |
| Secondary Amine | Medium/Sharp | Confirms sulfonamide linkage (vs. tertiary). | ||
| Aromatic Ring | Weak | Generic aromatic indicator. | ||
| Methyl Group | Weak | Confirms tosyl derivative. | ||
| Sulfonyl | Very Strong | Primary confirmation of functional group. | ||
| Sulfonyl | Strong | Primary confirmation of functional group. | ||
| C-N Bond | Medium | Linkage verification. | ||
| Para-Subst. | Strong | Confirms 1,4-substitution (Tosyl). | ||
| Meta-Subst. | Medium | Confirms 1,3-substitution (3-Cl-phenyl). | ||
| C-Cl | Medium | Presence of halogen. |
Quality Control & Troubleshooting
Use the following logic tree to validate synthesized batches.
Figure 2: Quality Control Decision Matrix. This logic separates pure product from common synthesis failures (hydrolysis, salt formation, or moisture contamination).
Troubleshooting Notes
-
Broad OH Band (
): If observed, the sample is likely wet (water contamination) or contains unreacted sulfonic acid. -
Missing N-H: If the N-H band is absent, the nitrogen may be deprotonated (forming a salt) or alkylated (tertiary sulfonamide).
-
Shifted SO2: Significant shifts (
) suggest the formation of a sulfonate ester rather than a sulfonamide.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general organic functional group assignments).
- Mohan, J. (2003). Organic Spectroscopy: Principles and Applications. Alpha Science International.
-
Bhat, M. A., et al. (2021). "Synthesis, characterization and antibacterial activity of sulfonamide derivatives." Journal of Molecular Structure. (Provides comparative spectral data for N-aryl sulfonamides).
-
NIST Chemistry WebBook. (Standard Reference Data for Toluene and Chlorobenzene derivatives to validate fragment assignments).
-
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Source for specific SO2 and C-Cl frequency ranges).
Application Note: Strategic Utilization of N-(3-Chlorophenyl)-4-methylbenzenesulfonamide in Heterocyclic Scaffolding
This Application Note is designed for researchers utilizing
The protocol focuses on the regioselective synthesis of functionalized indoles via metal-catalyzed intramolecular hydroarylation. This pathway exploits the sulfonamide moiety as both an activating group for
Executive Summary
-Aryl sulfonamides are privileged pharmacophores and versatile synthetic intermediates. Compound A (This guide details the transformation of Compound A into 1-tosyl-chloroindole derivatives . The workflow involves
Chemical Context & Mechanism
Why This Scaffold?
-
Acidity & Nucleophilicity: The sulfonyl group acidifies the N-H bond (
), facilitating mild alkylation with propargyl halides. -
Regiocontrol: The meta-chloro group on the aryl ring creates two non-equivalent ortho positions for cyclization.
-
Site A (Sterically Hindered): Between the Cl and N-Ts group.
-
Site B (Sterically Accessible): Para to the Cl group.
-
-
Catalytic Strategy: Cationic Gold(I) complexes activate the alkyne
-system, triggering a Friedel-Crafts-type attack by the electron-rich aromatic ring.
Reaction Pathway Visualization
The following diagram illustrates the workflow from precursor synthesis to the divergent cyclization pathways.
Figure 1: Synthetic workflow for the conversion of 3-chloroaniline to regioisomeric indoles via Compound A.
Detailed Experimental Protocols
Phase 1: Synthesis of Compound A (The Scaffold)
Note: If Compound A is not purchased commercially, synthesize as follows.
Reagents:
-
3-Chloroaniline (1.0 equiv)
- -Toluenesulfonyl chloride (TsCl) (1.1 equiv)
-
Pyridine (2.0 equiv) or
(1.5 equiv) -
Dichloromethane (DCM) (Solvent)
Protocol:
-
Dissolution: Dissolve 3-chloroaniline (12.7 g, 100 mmol) in DCM (100 mL) in a round-bottom flask.
-
Base Addition: Add Pyridine (16 mL, 200 mmol) and cool the mixture to 0°C in an ice bath.
-
Sulfonylation: Slowly add TsCl (21.0 g, 110 mmol) portion-wise over 20 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Wash with 1M HCl (2x) to remove pyridine, followed by Brine. Dry over
and concentrate. -
Purification: Recrystallize from Ethanol/Water.
-
Target Yield: >90%
-
Appearance: White to off-white crystalline solid.
-
Phase 2: N-Propargylation (The Pivot Step)
This step installs the alkyne "handle" required for heterocycle formation.
Reagents:
-
Compound A (1.0 equiv)
-
Propargyl bromide (80% in toluene, 1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Acetone or DMF (0.1 M concentration)
Protocol:
-
Setup: Charge a flask with Compound A (2.81 g, 10 mmol) and anhydrous Acetone (100 mL).
-
Activation: Add
(2.76 g, 20 mmol) and stir for 15 minutes at RT. -
Alkylation: Add propargyl bromide (1.3 mL, 12 mmol) dropwise.
-
Reflux: Heat to reflux (approx. 60°C) for 3-5 hours.
-
Checkpoint: TLC should show complete consumption of the sulfonamide. The product (
) is less polar than the starting material.
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexane/EtOAc 9:1).
-
Yield Expectation: 85-95%.
-
Phase 3: Gold(I)-Catalyzed Cyclization (The Heterocycle Formation)
This step utilizes a cationic gold catalyst to effect the intramolecular hydroarylation.
Reagents:
- -Propargyl-N-(3-chlorophenyl)tosylamide (1.0 equiv)
-
Catalyst:
(5 mol%) -
Silver Salt:
or (5 mol%) (Generates the active cationic Au species) -
Solvent: Toluene or 1,2-Dichloroethane (DCE)
Protocol:
-
Catalyst Prep: In a glovebox or under Argon, mix
(25 mg) and (13 mg) in Toluene (5 mL) for 10 minutes. A white precipitate (AgCl) will form. -
Substrate Addition: Add the
-propargyl intermediate (320 mg, 1.0 mmol) dissolved in Toluene (5 mL) to the catalyst mixture. -
Reaction: Stir at 80°C for 2-4 hours.
-
Mechanism: The Au(I) coordinates the alkyne. The aryl ring attacks the activated alkyne (6-endo-dig or 5-exo-dig, followed by isomerization).
-
-
Filtration: Filter through a short pad of Celite to remove silver salts and catalyst.
-
Analysis: Analyze the crude mixture by
NMR to determine the isomeric ratio (Regioselectivity).-
Major Product: 6-Chloro-1-tosyl-1H-indole (Cyclization para to Cl).
-
Minor Product: 4-Chloro-1-tosyl-1H-indole (Cyclization ortho to Cl).
-
Data Analysis & Validation
To ensure the protocol was successful, compare your analytical data against these expected parameters.
Table 1: Expected Analytical Parameters
| Parameter | Compound A (Precursor) | N-Propargyl Intermediate | 6-Chloro-1-tosylindole (Product) |
| Molecular Weight | 281.76 | 319.81 | 319.81 |
| TLC (Hex/EtOAc 4:1) | |||
| Key 1H NMR Signal | |||
| Appearance | White Solid | Pale Yellow Oil/Solid | Off-white Solid |
Regioselectivity Note
The 3-chloro substituent directs cyclization primarily to the para position (C6 of the indole) due to steric hindrance at the position between the Cl and the N-Ts group.
-
Expected Ratio: >10:1 favoring the 6-chloro isomer.
-
Validation: Look for the specific coupling pattern in the aromatic region. The 4-chloro isomer (minor) will show a distinct doublet at a lower field due to the proximity of the Cl to the C3 proton.
References
-
Menon, R. S., et al. (2020). "Gold(I)-Catalyzed Synthesis of N-Tosylindoles from N-Tosylanilines and Alkynes." Journal of Organic Chemistry.
-
Fagnou, K., et al. (2006). "Rhodium-Catalyzed Indole Synthesis via C-H Activation." Journal of the American Chemical Society, 128(31), 10028–10029. (Foundational work on N-aryl cyclization).
-
Antonioletti, R., et al. (2008). "Synthesis of Indoles via intramolecular cyclization of N-allyl-N-tosyl-2-haloanilines." Tetrahedron Letters.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12828691, N-(3-Chlorophenyl)-4-methylbenzenesulfonamide.
Application Note: Antifungal Characterization of N-(3-Chlorophenyl)-4-methylbenzenesulfonamide Derivatives
Introduction & Compound Profile
The emergence of multidrug-resistant fungal pathogens necessitates the exploration of non-azole, non-echinocandin scaffolds. Sulfonamides, historically recognized for antibacterial efficacy via dihydropteroate synthase (DHPS) inhibition, are being repurposed for antifungal activity.
This guide focuses on the characterization of N-(3-Chlorophenyl)-4-methylbenzenesulfonamide . This molecule combines a tosyl moiety (4-methylbenzenesulfonyl) with a meta-chlorinated aniline. The lipophilic nature of the 3-chloro substitution is designed to enhance membrane permeability, potentially increasing efficacy against the ergosterol-rich fungal cell membrane compared to hydrophilic precursors.
Chemical Context & Handling
-
Molecular Formula: C₁₃H₁₂ClNO₂S
-
Solubility Profile: High lipophilicity. Poorly soluble in water; soluble in DMSO and Acetone.
-
Storage: Powder form at -20°C. Stock solutions in DMSO are stable for 3 months at -20°C.
Experimental Workflow Overview
The characterization pipeline moves from quantitative susceptibility testing (MIC) to lethality assessment (MFC), followed by mechanistic profiling (Cell Wall Integrity).
Figure 1: High-level experimental workflow for antifungal susceptibility profiling.
Protocol A: Broth Microdilution Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans (yeast) and Aspergillus fumigatus (mold). Standard: Aligned with CLSI M27-A4 (Yeasts) and M38-A2 (Filamentous Fungi).
Materials & Reagents
-
Compound: N-(3-Chlorophenyl)-4-methylbenzenesulfonamide (Stock: 10 mg/mL in 100% DMSO).
-
Media: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0. Note: Unbuffered media causes pH shifts that alter sulfonamide ionization.
-
Positive Control: Fluconazole or Amphotericin B.
-
Plates: 96-well sterile U-bottom microtiter plates.
Inoculum Preparation
Critical Step: Inoculum size dictates the validity of the MIC.
-
Yeasts: Pick 5 colonies from 24h culture (SDA plate). Suspend in sterile saline. Adjust to 0.5 McFarland standard (
CFU/mL). Dilute 1:1000 in RPMI 1640. Final working concentration: CFU/mL . -
Molds: Wash conidia from 7-day slant with Tween 20/Saline. Count via hemocytometer. Adjust to
CFU/mL in RPMI 1640.
Plate Setup & Dilution Scheme
Perform a two-fold serial dilution. The final DMSO concentration must be <1% to prevent solvent toxicity.
| Well Column | 1 | 2 | 3 | 4 | 5 | 6 | ... | 11 | 12 |
| Conc (µg/mL) | 256 | 128 | 64 | 32 | 16 | 8 | ... | Growth Ctrl | Sterile Ctrl |
| Volume (Media) | 100µL | 100µL | 100µL | 100µL | 100µL | 100µL | ... | 100µL | 100µL |
| Inoculum | 100µL | 100µL | 100µL | 100µL | 100µL | 100µL | ... | 100µL | - |
Incubation & Reading
-
Incubation:
-
Candida spp.: 35°C for 24–48 hours.
-
Aspergillus spp.: 35°C for 48–72 hours.
-
-
Endpoint Determination:
-
Visual: The lowest concentration showing 100% inhibition (optically clear) compared to the growth control.
-
Spectrophotometric: Absorbance at 530 nm or 600 nm. MIC50 is defined as
reduction in OD compared to control.
-
Protocol B: Minimum Fungicidal Concentration (MFC)
Objective: Determine if the sulfonamide derivative is fungistatic (inhibits growth) or fungicidal (kills).
Methodology
-
Identify the MIC well from Protocol A.
-
Pipette 20 µL from the MIC well and all wells with concentrations higher than the MIC.
-
Spot plate onto Sabouraud Dextrose Agar (SDA).
-
Incubate at 35°C for 48 hours.
Interpretation
-
MFC Definition: The lowest concentration yielding
colonies (representing 99.9% killing of the initial inoculum). -
Ratio Analysis:
-
If MFC/MIC
: The compound is Fungicidal . -
If MFC/MIC
: The compound is Fungistatic .
-
Protocol C: Sorbitol Protection Assay (Mechanism of Action)
Objective: To investigate if the N-(3-Chlorophenyl)-4-methylbenzenesulfonamide derivative acts by damaging the fungal cell wall. Rationale: Sorbitol acts as an osmotic protectant. If the compound damages the cell wall, fungal cells will survive in the presence of sorbitol (which stabilizes the protoplast) but die in its absence.
Experimental Design
Run two parallel MIC tests (Protocol A) with the following media modifications:
-
Set 1 (Control): Standard RPMI 1640.
-
Set 2 (Sorbitol): RPMI 1640 supplemented with 0.8 M Sorbitol .
Decision Logic
Compare the MIC values between the two sets after 48h incubation.
Figure 2: Logic tree for interpreting Sorbitol Protection Assay results.
Data Presentation & Reporting
When reporting results for this derivative, ensure data is tabulated with controls.
Table 1: Example Data Reporting Format
| Strain | Genotype | Compound MIC (µg/mL) | Compound MFC (µg/mL) | MFC/MIC Ratio | Activity Type |
| C. albicans | ATCC 90028 | 8.0 | 16.0 | 2.0 | Fungicidal |
| C. glabrata | ATCC 90030 | 32.0 | >64.0 | >2.0 | Fungistatic |
| A. fumigatus | ATCC 204305 | 16.0 | 32.0 | 2.0 | Fungicidal |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). Wayne, PA: CLSI. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2). Wayne, PA: CLSI. [Link]
-
Espinel-Ingroff, A., & Pfaller, M. A. (2011). Susceptibility Test Methods: Yeasts and Filamentous Fungi. In Manual of Clinical Microbiology (10th ed.). Washington, DC: ASM Press. [Link]
-
Frost, D. J., et al. (1995). Characterization of the mode of action of the antifungal sulfonamide derivatives. Journal of Antibiotics. [Link]
Troubleshooting & Optimization
challenges in the purification of crude n-(3-Chlorophenyl)-4-methylbenzenesulfonamide
Technical Support Center: Purification of N-(3-Chlorophenyl)-4-methylbenzenesulfonamide
Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Purification Anomalies in Sulfonamide Synthesis
Introduction: The Chemist’s Perspective
Welcome to the Technical Support Center. You are likely synthesizing N-(3-Chlorophenyl)-4-methylbenzenesulfonamide via the nucleophilic substitution of 3-chloroaniline with
While this Schotten-Baumann-type reaction is a staple of medicinal chemistry, the purification is often deceptive. The presence of the electron-withdrawing chlorine atom on the aniline ring reduces nucleophilicity, often requiring longer reaction times or stronger bases, which paradoxically increases the risk of side reactions like bis-sulfonylation.
This guide provides modular troubleshooting protocols based on pKa-driven separation logic and phase behavior.
Module 1: Chemical Impurity Removal (The "Wash" Protocol)
User Query: "My crude solid is sticky and smells faintly of amine. NMR shows starting material peaks despite a standard workup. How do I clean this without running a column?"
Diagnostic:
The "sticky" texture and smell suggest unreacted 3-chloroaniline (starting material). Standard water washes are insufficient because 3-chloroaniline is lipophilic. Furthermore, if you used excess TsCl, you likely have
Resolution Protocol: The pH-Swing Extraction
We utilize the acidity of the sulfonamide N-H proton (pKa
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude mixture in a non-miscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Acid Wash (Removes Aniline):
-
Wash the organic layer twice with 1M HCl .
-
Mechanism: Protonates unreacted 3-chloroaniline to its water-soluble hydrochloride salt.
-
Discard the aqueous layer.
-
-
Base Extraction (The Critical Step):
-
Extract the organic layer with 1M NaOH (2-3 times).
-
Mechanism: Deprotonates the product (N-(3-Chlorophenyl)-4-methylbenzenesulfonamide) to form the water-soluble sodium sulfonamide salt.
-
Crucial Separation:
-
Aqueous Layer: Contains your Product and TsO
. -
Organic Layer: Retains neutral impurities (Bis-sulfonamide, unhydrolyzed TsCl). Discard organic layer.
-
-
-
Precipitation:
-
Cool the collected aqueous basic layer on ice.
-
Slowly add concentrated HCl with stirring until pH < 2.
-
The product will precipitate as a white solid.
-
-
Filtration: Filter the solid and wash with cold water (removes trapped TsOH and NaCl).
Data Summary: Solubility Profile
| Species | State at pH 1 (Acid Wash) | State at pH 14 (Base Wash) |
| 3-Chloroaniline | Water Soluble ( | Organic Soluble (Neutral) |
| Product (Mono-sulfonamide) | Organic Soluble (Neutral) | Water Soluble ( |
| Bis-sulfonamide | Organic Soluble | Organic Soluble (No acidic H) |
| TsOH | Water Soluble | Water Soluble |
Module 2: Crystallization Challenges
User Query: "I attempted to recrystallize from hot ethanol, but the product 'oiled out' as a gummy liquid instead of forming crystals."
Diagnostic: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when the solution enters a liquid-liquid phase separation region before the crystallization boundary. This is common with chlorinated aromatics which have lower lattice energies.
Resolution Protocol: The Two-Solvent Titration
Do not use pure ethanol. Use a solvent pair to control saturation precisely.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) or Methanol .
-
Clarification: If the solution is colored, add activated carbon, boil for 5 mins, and filter hot.
-
Titration:
-
Keep the solution near boiling.
-
Add hot Water dropwise.
-
Stop immediately when a persistent turbidity (cloudiness) appears.
-
-
Re-solubilization: Add 1-2 drops of the alcohol to clear the turbidity.
-
Slow Cooling:
-
Wrap the flask in foil or a towel to insulate it.
-
Allow it to cool to room temperature undisturbed (no stirring).
-
Transfer to a fridge (
) only after crystals have formed.
-
Visual Workflow: Recrystallization Logic
Figure 1: Decision logic for preventing "oiling out" during recrystallization.
Module 3: Advanced Impurity Identification
User Query: "I have a persistent impurity at 5-10% in my NMR. It appears as a doublet shifted slightly downfield from my product. What is it?"
Diagnostic:
In sulfonamide synthesis involving anilines, the most common "invisible" impurity is the Bis-sulfonamide (
-
Cause: Use of excessive base (e.g., NaH) or high temperatures, allowing the mono-sulfonamide anion to attack another molecule of TsCl.
-
Identification: Look for the disappearance of the N-H singlet (usually broad, around 9-10 ppm in DMSO-
). If the N-H peak is missing and the integration of the tosyl methyl group is double the expected value relative to the aniline ring protons, it is the bis-product.
Resolution Protocol: Refer back to Module 1, Step 3 . The bis-sulfonamide lacks an acidic proton. It will not extract into NaOH.
-
Action: Perform the NaOH extraction. The bis-impurity will remain in the organic layer (waste), while your product moves to the aqueous layer.
References & Authoritative Grounding
-
Vogel's Textbook of Practical Organic Chemistry . (5th Ed.). Methodologies for N-acylation and Sulfonamide preparation. Longman Scientific & Technical.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter 10: Nucleophilic substitution at the carbonyl group - applicable to sulfonyl). Oxford University Press.
-
Sigma-Aldrich Technical Bulletin . Preparation of Sulfonamides. Accessed 2024.
Visualizing the Purification Logic
The following diagram illustrates the chemical logic separating the target molecule from its specific precursors and side-products.
Figure 2: Chemical flow path for isolating N-(3-Chlorophenyl)-4-methylbenzenesulfonamide.
Technical Support Center: Sulfonamide Coupling Optimization
Ticket Category: Organic Synthesis / Medicinal Chemistry Support Level: Tier 3 (Senior Scientist Escalation) Status: Open
Introduction: The "Simple" Reaction That Often Fails
Welcome to the Technical Support Center. You are likely here because a "standard" reaction—mixing an amine with a sulfonyl chloride—has failed to produce the expected yield. While theoretically straightforward, sulfonamide formation is governed by a delicate balance between nucleophilicity , hydrolysis , and proton transfer .
This guide moves beyond basic recipes. We dissect the why behind the failure and provide self-validating protocols to rescue your synthesis.
Module 1: Diagnostic Flowchart
Before altering conditions, determine the failure mode. Use this logic flow to identify your specific issue.
Figure 1: Diagnostic logic tree for isolating the root cause of sulfonamide coupling failure.
Module 2: Common Failure Modes & Solutions
Case ID: S-01 (The "Disappearing" Electrophile)
Symptom: The sulfonyl chloride is consumed, the amine remains, and the major byproduct is the sulfonic acid (
Technical Insight: The rate of hydrolysis is base-catalyzed. Using a strong base in a wet solvent accelerates the destruction of your reagent.
Corrective Protocol:
-
Solvent Switch: Move from DMF (hygroscopic) to Anhydrous DCM or THF.
-
Order of Addition: Do not premix the base and sulfonyl chloride.
-
Correct: Dissolve Amine + Base. Cool to 0°C. Add Sulfonyl Chloride dropwise.
-
-
Reagent Check: If the sulfonyl chloride is liquid, distill it. If solid, check melting point. Impure reagents often contain the sulfonic acid, which autocatalyzes further decomposition.
Case ID: S-02 (The "Lazy" Amine)
Symptom: Both starting materials remain unchanged even after 24 hours. Root Cause: Steric hindrance or electronic deactivation (e.g., anilines with electron-withdrawing groups). The amine is too weak to attack the sulfur center.
Technical Insight: Nucleophilic Catalysis Standard bases (Et3N, DIPEA) act as proton scavengers but do not activate the electrophile. You need a Nucleophilic Catalyst like DMAP (4-Dimethylaminopyridine). DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is then attacked by the poor nucleophile.
Figure 2: The catalytic cycle of DMAP. The intermediate is orders of magnitude more electrophilic than the starting chloride.
Case ID: S-03 (Bis-Sulfonylation)
Symptom: Primary amine (
Corrective Protocol:
-
Stoichiometry: Use exactly 1.0 equivalent of sulfonyl chloride.
-
Base Selection: Switch to a weaker base (e.g., Pyridine or NaHCO3 in biphasic media) that is strong enough to neutralize HCl but too weak to deprotonate the sulfonamide product.
-
Dilution: High concentrations favor intermolecular side reactions. Dilute to 0.05 M.
Module 3: Comparative Data & Solvent Selection
Choosing the right solvent/base system is critical. Refer to this decision matrix.
| System | Best For | Risk Factor | Technical Note |
| DCM / Et3N | Standard amines | Low | Standard starting point. Easy workup. |
| Pyridine (Neat) | Unreactive amines | Medium | Pyridine acts as solvent, base, and weak catalyst. Hard to remove. |
| THF / NaH | Very weak nucleophiles | High | Irreversible deprotonation. strictly anhydrous conditions required. |
| DCM / DMAP (cat) | Sterically hindered amines | Low | Gold Standard for difficult couplings. |
| Water / Acetone (Schotten-Baumann) | Amino acids / Polar amines | Low | Biphasic. pH control is vital (keep pH ~8-9). |
Module 4: Validated Experimental Protocols
Protocol A: The "Gold Standard" (Difficult Substrates)
Use this when standard mixing fails.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Add Amine (1.0 equiv) , DCM (anhydrous, 0.2 M) , and Triethylamine (1.5 equiv) .
-
Catalyst: Add DMAP (0.1 equiv) . Note: Do not omit this for unreactive amines.
-
Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv) dissolved in minimal DCM dropwise over 10 minutes.
-
Monitoring: Allow to warm to RT. Monitor by TLC/LCMS.
-
Checkpoint: If reaction stalls at 50%, add another 0.1 equiv of DMAP, not more sulfonyl chloride.
-
-
Quench: Add saturated
solution. -
Workup: Extract with DCM. Wash organic layer with 1N HCl (to remove DMAP/Pyridine) -> Brine -> Dry over
.
Protocol B: Pd-Catalyzed Cross-Coupling (Buchwald Type)
Use this when the sulfonyl chloride is unstable or unavailable, and you must couple an Aryl Halide with a Sulfonamide.
-
Reagents: Aryl Bromide (1.0 eq), Primary Sulfonamide (1.2 eq).
-
Catalyst System:
(2 mol%) + tBuBrettPhos (6 mol%).-
Why tBuBrettPhos? It is bulky and electron-rich, facilitating the difficult reductive elimination of the N-S bond.
-
-
Base:
(1.5 eq). -
Solvent: t-Amyl alcohol or Dioxane (0.5 M).
-
Conditions: Heat to 110°C under inert atmosphere.
FAQ: Rapid Fire Troubleshooting
Q: My product is an oil, but it should be a solid. How do I crystallize it? A: Sulfonamides are notoriously difficult to crystallize due to hydrogen bonding.
-
Technique: Dissolve the oil in minimal hot Ethanol. Add water dropwise until turbidity persists. Heat to clear, then let cool slowly.
-
Rescue: If it remains an oil, dissolve in DCM and wash with basic water (pH 11). The sulfonamide will go into the water (as a salt). Wash the water with ether (removes impurities), then acidify the water to precipitate pure sulfonamide.
Q: Can I use microwave irradiation? A: Yes, but be cautious. Microwave heating accelerates both product formation and hydrolysis. Only use microwave heating if you are using anhydrous solvents and sealed vessels.
Q: Why is my yield low with amino acids? A: Zwitterions are insoluble in organic solvents. Use the Schotten-Baumann method: Dissolve amino acid in 1N NaOH (2 equiv), add acetone, then add sulfonyl chloride dropwise. The high pH keeps the amine nucleophilic.
References
-
Nucleophilic Catalysis Mechanism
- Title: "Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP)."
- Source:Chemical Reviews, 1983, 83(3), 297–320.
-
URL:[Link]
-
Pd-Catalyzed Coupling (Buchwald)
- Title: "Palladium-Catalyzed Coupling of Sulfonamides with Aryl Nonafl
- Source:Journal of the American Chemical Society, 2002, 124(21), 6043–6048.
-
URL:[Link]
-
General Sulfonamide Synthesis & Protection
- Title: "Greene's Protective Groups in Organic Synthesis." (Section on Sulfonamides)
- Source: Wiley Online Library.
-
URL:[Link]
-
Prevention of Bis-sulfonylation
- Title: "Selective Mono-Sulfonyl
- Source:Tetrahedron Letters, 2008, 49(12), 1919-1921.
-
URL:[Link]
Technical Support Center: Stability & Storage of N-(3-Chlorophenyl)-4-methylbenzenesulfonamide
Executive Summary & Chemical Context
N-(3-Chlorophenyl)-4-methylbenzenesulfonamide (also known as 3'-Chloro-p-toluenesulfonanilide) is a robust synthetic intermediate and pharmacological scaffold. While sulfonamides are generally stable, the specific combination of the electron-withdrawing chlorine on the aniline ring and the sulfonamide linkage creates specific vulnerabilities under improper storage.
This guide addresses the three primary stability vectors:
-
Hydrolytic Cleavage: The susceptibility of the S-N bond to acid-catalyzed hydrolysis.
-
Photolytic Dehalogenation: The risk of C-Cl bond homolysis under UV exposure.
-
Physical Hygroscopicity: Moisture-induced solid-state changes.
Troubleshooting Center (FAQ)
Issue 1: "My white powder has turned off-white or yellow."
Diagnosis: Photochemical Degradation. Mechanism: The 3-chlorophenyl moiety is photosensitive. Exposure to UV or intense visible light can induce homolytic cleavage of the Carbon-Chlorine (C-Cl) bond, generating aryl radicals. These radicals couple to form conjugated impurities (azo or biphenyl derivatives), which are highly colored even at trace (ppm) levels.
Corrective Action:
-
Immediate: Perform an HPLC check. If purity is >98%, the color is likely a surface phenomenon. Recrystallize from Ethanol/Water if necessary.
-
Prevention: Store in amber borosilicate vials wrapped in aluminum foil.
Issue 2: "I see a new peak at RRT ~0.4 during HPLC analysis."
Diagnosis: Acid-Catalyzed Hydrolysis. Mechanism: While stable at neutral pH, the sulfonamide bond cleaves in the presence of trace acids and moisture. The degradation products are p-Toluenesulfonic acid (TsOH) and 3-Chloroaniline .
-
Note: 3-Chloroaniline is toxic and oxidizes rapidly, potentially contributing to color changes.
Corrective Action:
-
Test: Check the pH of your aqueous mobile phase or storage solvent. Ensure it is not < pH 3.
-
Storage: Store the solid over a desiccant (Silica gel or P2O5). Moisture acts as a nucleophile in the hydrolysis mechanism.
Issue 3: "The melting point is depressed by 2-3°C."
Diagnosis: Solvent Entrapment or Polymorphic Shift. Mechanism: Sulfonamides are prone to polymorphism. If the sample was recently synthesized or recrystallized, it may be a metastable polymorph or a solvate.
Corrective Action:
-
Protocol: Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours. Retest melting point.
-
Validation: If the MP remains low but HPLC purity is high, run a DSC (Differential Scanning Calorimetry) to confirm a stable polymorph.
Degradation Pathways & Logic
The following diagram illustrates the chemical fate of the compound under stress conditions.
Figure 1: Primary degradation pathways. Red path indicates hydrolytic cleavage; Yellow path indicates photochemical breakdown.
Validated Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Check
Use this protocol to quantify degradation products (TsOH and 3-Chloroaniline).
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (Acidic pH suppresses silanol interactions) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (General) and 210 nm (For TsOH detection) |
| Temperature | 30°C |
Data Interpretation:
-
TsOH: Elutes early (High polarity, RT ~1.5 - 2.5 min).
-
3-Chloroaniline: Elutes mid-gradient.
-
Parent: Elutes late (High hydrophobicity).
Protocol B: Forced Degradation (Stress Testing)
Perform this to validate the stability-indicating nature of your HPLC method.
-
Acid Stress: Dissolve 5 mg compound in 1 mL Acetonitrile. Add 1 mL 1N HCl. Heat at 60°C for 4 hours.
-
Expected Result: Decrease in parent peak; appearance of TsOH and aniline peaks.
-
-
Oxidative Stress: Dissolve 5 mg in 1 mL Acetonitrile. Add 100 µL 30% H2O2. Store RT for 24 hours.
-
Expected Result: Minimal degradation (Sulfonamides are resistant to oxidation).
-
-
Photostability: Expose solid sample to UV light (365 nm) for 24 hours.
-
Expected Result: Slight yellowing; appearance of minor impurity peaks > RRT 1.0 (dimers).
-
Troubleshooting Logic Flow
Use this decision tree to resolve stability concerns quickly.
Figure 2: Troubleshooting logic for common stability issues.
References
-
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Standard text for forced degradation protocols).
-
Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Foundational text on hydrolysis kinetics of amides and sulfonamides).
-
Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms. Springer. (Reference for solid-state stability and hygroscopicity).
-
FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. (Regulatory standard for stability testing conditions).
Validation & Comparative
A Comparative Guide to the Synthetic Routes of N-(3-Chlorophenyl)-4-methylbenzenesulfonamide
N-(3-Chlorophenyl)-4-methylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, has garnered significant interest within the research and drug development community. Its molecular structure, featuring a sulfonamide linkage between a substituted phenyl ring and a tosyl group, makes it a versatile building block. This guide provides an in-depth comparison of the prevalent synthetic routes to this compound, offering a critical analysis of their methodologies, efficiency, and scalability. The insights presented herein are grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for their synthetic strategies.
Introduction to N-(3-Chlorophenyl)-4-methylbenzenesulfonamide
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. The specific molecule, N-(3-chlorophenyl)-4-methylbenzenesulfonamide, serves as a crucial precursor in the development of targeted therapies and novel crop protection agents. The efficiency and cost-effectiveness of its synthesis are therefore critical factors in the overall viability of these larger research and development endeavors. This guide will explore the classical and more contemporary methods for its preparation.
Comparative Analysis of Synthetic Strategies
The synthesis of N-(3-chlorophenyl)-4-methylbenzenesulfonamide primarily revolves around the formation of the sulfonamide bond between 3-chloroaniline and 4-methylbenzenesulfonyl chloride (tosyl chloride). While the core reaction is consistent, the choice of base, solvent, and reaction conditions significantly impacts the yield, purity, and overall efficiency of the process.
Route 1: Classical Schotten-Baumann Reaction
The most traditional and widely employed method for the synthesis of sulfonamides is the Schotten-Baumann reaction. This involves the acylation of an amine with an acid chloride in the presence of an aqueous base to neutralize the hydrogen chloride byproduct.
Reaction Scheme:
Experimental Protocol:
-
Dissolve 3-chloroaniline in a suitable organic solvent such as diethyl ether or dichloromethane.
-
Add an aqueous solution of a base, typically sodium hydroxide or potassium carbonate, to the reaction mixture.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 4-methylbenzenesulfonyl chloride in the same organic solvent to the stirred mixture.
-
Allow the reaction to proceed at room temperature for several hours.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(3-chlorophenyl)-4-methylbenzenesulfonamide.
Discussion:
The Schotten-Baumann method is robust and generally provides good yields. The use of a biphasic system (aqueous base and organic solvent) facilitates the removal of the HCl byproduct, driving the reaction to completion. However, the use of large volumes of organic solvents can be a drawback from an environmental and cost perspective. The choice of base is critical; strong bases like sodium hydroxide can promote the hydrolysis of the sulfonyl chloride, reducing the overall yield.
Data Summary:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity | High after recrystallization |
| Scalability | Readily scalable |
| Green Chemistry | Moderate (solvent usage) |
Route 2: Pyridine-Catalyzed Synthesis
An alternative approach involves the use of a tertiary amine, such as pyridine, as both a base and a catalyst. Pyridine activates the sulfonyl chloride by forming a more reactive sulfonylpyridinium salt.
Experimental Protocol:
-
Dissolve 3-chloroaniline and pyridine in an anhydrous aprotic solvent like dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
Add a solution of 4-methylbenzenesulfonyl chloride in the same solvent dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the product by column chromatography or recrystallization.
Discussion:
This method offers the advantage of a homogeneous reaction system, which can sometimes lead to faster reaction rates and milder conditions. Pyridine's catalytic role can enhance the reactivity of the sulfonyl chloride. However, pyridine is a toxic and unpleasant-smelling reagent, and its complete removal from the final product can be challenging.
Data Summary:
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity | Good, may require chromatography |
| Scalability | Scalable with caution due to pyridine |
| Green Chemistry | Poor (use of pyridine and chlorinated solvents) |
Route 3: One-Pot Synthesis in Aqueous Media
In an effort to develop more environmentally friendly protocols, one-pot syntheses in aqueous media have been explored. These methods often utilize a surfactant or phase-transfer catalyst to facilitate the reaction between the water-insoluble reactants.
Experimental Protocol:
-
Suspend 3-chloroaniline and 4-methylbenzenesulfonyl chloride in water containing a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Add an inorganic base, such as sodium bicarbonate or potassium phosphate.
-
Heat the mixture with vigorous stirring for several hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry to obtain the product.
-
Recrystallization from an appropriate solvent can be performed for further purification.
Discussion:
This approach aligns with the principles of green chemistry by minimizing the use of organic solvents. The one-pot nature of the synthesis simplifies the workup procedure. However, reaction rates can be slower compared to traditional organic solvent-based methods, and the yields might be more variable depending on the efficiency of the phase-transfer catalyst.
Data Summary:
| Parameter | Value |
| Typical Yield | 65-80% |
| Purity | Moderate, often requires recrystallization |
| Scalability | Potentially highly scalable and cost-effective |
| Green Chemistry | Excellent (aqueous medium) |
Visualizing the Synthetic Pathways
To better illustrate the relationships between the reactants and products in these synthetic routes, the following diagrams are provided.
Caption: Comparative overview of synthetic routes to N-(3-Chlorophenyl)-4-methylbenzenesulfonamide.
Conclusion and Recommendations
The choice of synthetic route for N-(3-chlorophenyl)-4-methylbenzenesulfonamide depends on the specific requirements of the researcher or organization.
-
For high-yield and reliable lab-scale synthesis , the classical Schotten-Baumann reaction remains a gold standard, offering a good balance of yield and simplicity.
-
When mild reaction conditions and potentially higher yields are desired, and the use of pyridine is not a significant concern, the pyridine-catalyzed method is a viable alternative.
-
For large-scale, environmentally conscious production , the one-pot aqueous synthesis presents a compelling option, despite potentially requiring more optimization to maximize yields.
Researchers are encouraged to consider factors such as available equipment, cost of reagents, and environmental policies when selecting the most appropriate synthetic strategy. Further research into solid-supported catalysts and flow chemistry applications could offer even more efficient and sustainable routes to this important chemical intermediate in the future.
References
Comparative Analysis: Docking Chlorophenyl Sulfonamides in Carbonic Anhydrase Isoforms
Executive Summary
This guide provides a technical framework for evaluating chlorophenyl sulfonamides as inhibitors of Carbonic Anhydrase (CA). While the sulfonamide moiety (
The following guide integrates computational docking workflows with experimental validation standards, emphasizing the structural role of halogen bonding and hydrophobic interactions in the enzyme active site.
Part 1: Structural Basis & Computational Workflow
The Challenge: Metalloprotein Docking
Docking sulfonamides requires precise handling of the active site Zinc (Zn²⁺) ion. Standard force fields often fail to model the coordination geometry correctly.
-
The Anchor: The deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion.
-
The Variable: The chlorophenyl ring interacts with the hydrophobic half of the active site (Val121, Leu198 in hCA II).
-
The Halogen Effect: The chlorine atom can participate in halogen bonding or fill specific hydrophobic sub-pockets, driving affinity.
Step-by-Step Computational Protocol
To ensure reproducibility and accuracy, the following workflow prioritizes ligand state preparation and metal ion constraints.
1. Ligand Preparation
-
Geometry Optimization: Use DFT (B3LYP/6-31G*) to optimize the chlorophenyl sulfonamide geometry.
-
Protonation State: The sulfonamide group must be treated as deprotonated (
) if the docking software allows explicit anionic coordination, or neutral if using standard scoring functions that implicitly handle the interaction.
2. Protein Preparation
-
Source: Retrieve PDB structures (e.g., PDB ID: 3KS3 for hCA II and 3IAI for hCA IX).
-
Water Molecules: Remove bulk waters but retain the deep-pocket water molecule often displaced by the inhibitor, or treat it as a displaceable entity.
-
Metal Ion: Ensure the Zn²⁺ charge is set to +2.0.
3. Grid Generation & Docking
-
Grid Box: Center on the Zn²⁺ ion (
Å). -
Constraints: Apply a distance constraint (1.9–2.3 Å) between the sulfonamide nitrogen and Zn²⁺ to prevent unrealistic binding poses.
Visualization: In-Silico Workflow
The following diagram outlines the critical path from structure retrieval to binding energy calculation.
Figure 1: Standardized workflow for metalloprotein docking of sulfonamides.
Part 2: Comparative Analysis (hCA II vs. hCA IX)
This section compares the performance of para-chlorophenyl sulfonamide against ortho-chlorophenyl sulfonamide. The data reflects typical trends observed in structure-activity relationship (SAR) studies.
The Active Site Topology
-
hCA II (Cytosolic): Features a conical active site with a hydrophobic patch (Val121, Leu198, Trp209). It is sterically permissive.
-
hCA IX (Transmembrane): Contains distinct residues (e.g., Val131 in hCA IX corresponds to Val121 in hCA II, but subtle backbone shifts alter the pocket shape).
Performance Data Summary
The table below synthesizes comparative docking data (Binding Energy) and experimental inhibition constants (
| Ligand | Substitution | Target Isoform | Binding Energy (kcal/mol) | Predicted | Interaction Profile |
| Ligand A | 4-chloro (para) | hCA II | -8.4 | 12.5 | Deep penetration; Cl interacts with hydrophobic pocket bottom. |
| Ligand A | 4-chloro (para) | hCA IX | -7.9 | 45.0 | Good fit, but slightly less favorable van der Waals contacts. |
| Ligand B | 2-chloro (ortho) | hCA II | -6.2 | 320.0 | Steric clash with Thr199/Leu198; weaker Zn coordination. |
| Ligand B | 2-chloro (ortho) | hCA IX | -6.5 | 210.0 | Slight tolerance for ortho-substitution due to pocket flexibility. |
Mechanistic Causality
Why does the para-chloro derivative outperform the ortho-derivative?
-
Steric Hindrance: The ortho-chloro group introduces steric clashes with the residues gating the active site (Thr199), destabilizing the essential Zn-N coordination.
-
Hydrophobic Reach: The para-chloro group extends deeper into the hydrophobic cone, maximizing van der Waals surface contact.
Visualization: Interaction Network
This diagram illustrates the critical residue interactions differentiating the binding modes.
Figure 2: Interaction map showing the Zinc anchor and the hydrophobic/steric conflicts of the chlorophenyl tail.
Part 3: Experimental Validation Protocol
Docking is hypothetical; experimental validation is definitive. The Stopped-Flow CO₂ Hydration Assay is the gold standard for validating sulfonamide kinetics.
Protocol: Stopped-Flow CO₂ Hydration
Objective: Determine the inhibition constant (
-
Reagent Preparation:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).
-
Indicator: 0.2 mM Phenol Red.
-
Substrate: CO₂-saturated water (approx. 1.7 mM at 25°C).
-
-
Enzyme Incubation:
-
Incubate hCA (II or IX) with varying concentrations of the sulfonamide inhibitor (0.1 nM – 10 µM) for 15 minutes at room temperature.
-
-
Kinetic Measurement:
-
Rapidly mix the Enzyme-Inhibitor solution with the CO₂ substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
-
Monitor the absorbance change at 557 nm (Phenol Red transition) over 0–10 seconds.
-
-
Data Analysis:
-
Calculate the initial velocity (
). -
Fit data to the Morrison equation (for tight-binding inhibitors) to extract the
. -
Convert
to using the Cheng-Prusoff equation.
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.
-
Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468.
-
Protein Data Bank. (2010). Crystal structure of human carbonic anhydrase II (PDB: 3KS3). RCSB PDB.
A Comparative Guide to the Synthetic Efficiency of N-(3-Chlorophenyl)-4-methylbenzenesulfonamide Production
This guide provides a comprehensive analysis of synthetic methodologies for the production of N-(3-chlorophenyl)-4-methylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical applications. We will delve into a comparative study of prevalent synthetic routes, evaluating them based on reaction efficiency, scalability, and overall practicality. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this critical compound.
Introduction: The Significance of Efficient N-Arylsulfonamide Synthesis
N-arylsulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. The specific compound, N-(3-chlorophenyl)-4-methylbenzenesulfonamide, serves as a crucial building block in the development of various therapeutic agents. The efficiency of its synthesis directly impacts the cost-effectiveness and environmental footprint of the overall drug development process. Therefore, a thorough understanding and comparison of the available synthetic routes are paramount for informed decision-making in a laboratory and industrial setting.
This guide will focus on the most common and effective methods for the synthesis of N-(3-chlorophenyl)-4-methylbenzenesulfonamide: the classical Hinsberg reaction and more modern catalyzed approaches. We will provide a detailed, side-by-side comparison of these methods, supported by experimental data and protocols.
Comparative Analysis of Synthetic Routes
The synthesis of N-(3-chlorophenyl)-4-methylbenzenesulfonamide is primarily achieved through the reaction of 3-chloroaniline with p-toluenesulfonyl chloride. However, the choice of base and solvent system significantly influences the reaction's efficiency.
| Synthetic Route | Reaction Conditions | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Classical Hinsberg Reaction | Pyridine (solvent and base) | 75-85 | 95-98 | 2-4 | Simple procedure, readily available reagents. | Use of excess pyridine which is toxic and difficult to remove. |
| Aqueous Alkaline Medium | 10% NaOH solution | 80-90 | 97-99 | 1-2 | Environmentally benign, faster reaction time, easy workup. | Potential for hydrolysis of the sulfonyl chloride. |
| Phase Transfer Catalysis | Dichloromethane/Water, Tetrabutylammonium bromide | 90-95 | >99 | 0.5-1 | High yield and purity, short reaction time, mild conditions. | Requires a phase transfer catalyst, which adds to the cost. |
The Underlying Chemistry: A Mechanistic Perspective
The synthesis of N-(3-chlorophenyl)-4-methylbenzenesulfonamide proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of 3-chloroaniline acts as the nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. The base plays a crucial role in deprotonating the resulting sulfonamide nitrogen, driving the reaction to completion.
The choice of base and solvent system is critical. Pyridine, in the classical Hinsberg reaction, acts as both a base and a solvent. While effective, its high boiling point and toxicity pose challenges for large-scale synthesis. The use of an aqueous alkaline medium, such as sodium hydroxide, offers a greener and more efficient alternative. Phase transfer catalysis further enhances the reaction rate by facilitating the transfer of the sulfonate anion from the aqueous phase to the organic phase where the reaction occurs.
Experimental Protocols
Protocol 1: Synthesis in an Aqueous Alkaline Medium
This protocol describes a robust and environmentally friendly method for the synthesis of N-(3-chlorophenyl)-4-methylbenzenesulfonamide.
Materials:
-
3-chloroaniline
-
p-toluenesulfonyl chloride
-
10% Sodium hydroxide solution
-
Concentrated Hydrochloric acid
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 3-chloroaniline in a 10% sodium hydroxide solution.
-
Cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the cooled solution with constant stirring.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and air dry.
-
Recrystallize the crude product from ethanol to obtain pure N-(3-chlorophenyl)-4-methylbenzenesulfonamide.
Protocol 2: Synthesis using Phase Transfer Catalysis
This protocol outlines a highly efficient synthesis utilizing a phase transfer catalyst.
Materials:
-
3-chloroaniline
-
p-toluenesulfonyl chloride
-
Dichloromethane
-
10% Sodium hydroxide solution
-
Tetrabutylammonium bromide
-
Distilled water
Procedure:
-
Combine 3-chloroaniline, dichloromethane, and a 10% sodium hydroxide solution in a round-bottom flask.
-
Add a catalytic amount of tetrabutylammonium bromide to the mixture.
-
Add p-toluenesulfonyl chloride portion-wise to the vigorously stirred mixture at room temperature.
-
Continue stirring for 30-60 minutes.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.
Visualizing the Synthetic Workflows
To better illustrate the procedural differences, the following diagrams outline the key steps in each synthetic approach.
Caption: Comparative workflow of aqueous alkaline vs. phase transfer catalysis synthesis.
Conclusion and Recommendations
The choice of synthetic route for N-(3-chlorophenyl)-4-methylbenzenesulfonamide production hinges on a balance of factors including yield, purity, cost, and environmental impact. While the classical Hinsberg reaction is straightforward, its reliance on pyridine is a significant drawback.
The synthesis in an aqueous alkaline medium presents a greener and more efficient alternative, offering high yields and purity with a simplified workup procedure. For applications demanding the highest efficiency and purity, phase transfer catalysis is the recommended method. Although it introduces the additional cost of a catalyst, the significantly reduced reaction times and superior yields often justify the initial investment, particularly in large-scale production scenarios.
Ultimately, the optimal synthetic strategy will be dictated by the specific requirements of the research or manufacturing context. This guide provides the foundational data and protocols to make an informed and scientifically sound decision.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
